1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but without the ethyl and methylamino groups.
Dihydroquinoline: A reduced form of quinoline with similar chemical properties.
Aminoquinoline: Contains an amino group attached to the quinoline ring, similar to the methylamino group in the target compound.
Uniqueness
1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both ethyl and methylamino groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-ethyl-3-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-3-14-11-7-5-4-6-9(11)8-10(13-2)12(14)15/h4-7,10,13H,3,8H2,1-2H3 |
InChI Key |
ZZLJKJSLVOWQQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2CC(C1=O)NC |
Origin of Product |
United States |
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